molecular formula C12H8ClN3O4 B2425455 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide CAS No. 902254-95-9

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide

Cat. No. B2425455
M. Wt: 293.66
InChI Key: UDBXBNNGOIMVJE-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

A study by Pedgaonkar et al. (2014) explored the use of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives, including compounds similar to 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide, as inhibitors of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA). This research is significant due to the need for novel compounds to combat drug-resistant strains of MTB (Pedgaonkar et al., 2014).

Antimicrobial Activity

Turan-Zitouni et al. (2007) synthesized derivatives of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide and evaluated their antimicrobial activities. Although not identical to the compound , these derivatives offer insight into the potential antimicrobial applications of similar compounds (Turan-Zitouni et al., 2007).

Anticancer Agents

Evren et al. (2019) investigated N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. While these compounds differ structurally from 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide, they provide a framework for the potential development of similar compounds as anticancer agents (Evren et al., 2019).

Synthetic Methods and Chemical Properties

The synthesis and characterization of related compounds provide insight into the chemical properties and potential applications of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide. Studies by Khodot et al. (2022) and Shablykin et al. (2018) explored the synthesis of functionally substituted benzoxazoles and oxazoles, respectively, contributing to the understanding of the synthetic pathways and characteristics of such compounds (Khodot et al., 2022), (Shablykin et al., 2018).

properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O4/c13-7-1-2-9-8(5-7)16(12(18)20-9)6-11(17)14-10-3-4-19-15-10/h1-5H,6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBXBNNGOIMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328735
Record name 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide

CAS RN

902254-95-9
Record name 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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